molecular formula C14H8ClNO4 B2804663 Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate CAS No. 371215-02-0

Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate

Cat. No. B2804663
CAS RN: 371215-02-0
M. Wt: 289.67
InChI Key: FYDGHUOMMFLMLH-UHFFFAOYSA-N
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Description

Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate, also known as CLOC, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of oxazole derivatives and has been found to have potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

Photochemistry and Vibrational Spectra Studies

Methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC), a related compound, has been synthesized and isolated in cryogenic matrices for FTIR spectroscopic study. This research focused on the characterization of low energy conformers of MCPIC, predicting the existence of three such conformers through DFT calculations. Two of these conformers were observed experimentally. The study also explored the photoisomerization of MCPIC to oxazole, identifying intermediates in this process (Lopes et al., 2011).

Structural Assignment and Reaction Mechanisms

Research into the structural assignment of isomeric heterocycles like methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate has been conducted using IR spectroscopy. This study demonstrated that methyl 2-benzoyl-2-halo-2H-azirine-3-carboxylates undergo thermal ring expansion to produce 4-halo-5-phenyl-1,3-oxazole-2-carboxylates (Lopes et al., 2009).

Synthesis and Bioevaluation as Antimicrobial Agents

A study focused on the design and synthesis of new derivatives of pyrrole, incorporating chlorine, amide, and 1,3-oxazole fragments. These compounds showed promise as antimicrobial agents. The process involved transforming an aldehyde fragment into a 1,3-oxazole cycle, followed by hydrolysis to convert the reactant into pyrrole-3-carboxylic acid, a crucial building block for developing antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).

Synthesis Approaches for Pharmaceutical Development

One study presented a synthesis of 5-oxo-10a-phenyl-2,3,10,10a-tetrahydro-5H-[1,3]-oxazolo-[3,2-b]-isoquinoline-10-carboxylic acid, a compound with pharmaceutical relevance. This synthesis involved the reaction between homophthalic anhydride and 4,5-dihydro-2-phenyl-1,3-oxazole, indicating potential for the development of pharmaceuticals (Christov et al., 2006).

Photorearrangement Studies

Phenyloxazoles, including variants similar to Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate, have been studied for their photorearrangement behaviors. These studies classified the photorearrangements into different types and explored the correlation between photolysis and electronic structure, contributing to a deeper understanding of reaction mechanisms in such compounds (Maeda & Kojima, 1977).

properties

IUPAC Name

phenyl 5-chloro-2-oxo-1,3-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO4/c15-9-6-7-12-11(8-9)16(14(18)20-12)13(17)19-10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDGHUOMMFLMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate

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